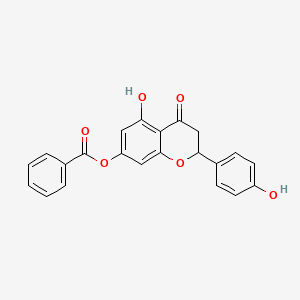dimethylsilane](/img/structure/B13448710.png)
[(4-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromonaphthalen-2-yl)oxydimethylsilane is an organosilicon compound with the molecular formula C16H21BrOSi. This compound is characterized by the presence of a bromonaphthalene moiety linked to a tert-butyl-dimethylsilane group through an oxygen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthalen-2-yl)oxydimethylsilane typically involves the reaction of 4-bromonaphthol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of (4-Bromonaphthalen-2-yl)oxydimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromonaphthalen-2-yl)oxydimethylsilane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of hydrogenated naphthalenes.
Scientific Research Applications
(4-Bromonaphthalen-2-yl)oxydimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromonaphthalen-2-yl)oxydimethylsilane involves its interaction with molecular targets through its bromonaphthalene moiety. The compound can undergo nucleophilic substitution reactions, allowing it to modify biological molecules or other substrates. The tert-butyl-dimethylsilane group provides steric protection and enhances the stability of the compound.
Comparison with Similar Compounds
(4-Bromonaphthalen-2-yl)oxydimethylsilane can be compared with similar compounds such as:
[(4-Bromophenoxy)(tert-butyl)dimethylsilane]: Similar structure but with a phenyl ring instead of a naphthalene ring.
(4-Bromomethylphenyl)methoxydimethylsilane]: Contains a bromomethyl group instead of a bromonaphthalene moiety.
[(2-Bromoethoxy)(tert-butyl)dimethylsilane]: Contains a bromoethoxy group instead of a bromonaphthalene moiety.
The uniqueness of (4-Bromonaphthalen-2-yl)oxydimethylsilane lies in its naphthalene ring, which provides distinct chemical properties and reactivity compared to its phenyl or ethoxy counterparts .
Properties
Molecular Formula |
C16H21BrOSi |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
(4-bromonaphthalen-2-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-13-10-12-8-6-7-9-14(12)15(17)11-13/h6-11H,1-5H3 |
InChI Key |
BZJVABDGERPLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=CC=CC=C2C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)

![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)



